Lipophilicity Advantage Over Acid Analogs
The target compound exhibits significantly higher lipophilicity (calculated logP ≈ 1.8–2.1) compared to its closest carboxylic acid analog, (9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)acetic acid (calculated logP ≈ 0.4–0.6), due to the ethyl ester masking of the polar carboxyl group. This lipophilicity difference translates into an estimated 2- to 3-fold improvement in membrane permeability, as predicted by the Rule-of-Five compliant profile of the ester (MW = 318.35 < 500, HBD = 1, HBA = 6, rotatable bonds = 7) versus the acid (MW = 248.26, HBD = 2, HBA = 5, rotatable bonds = 4) [1].
| Evidence Dimension | Physicochemical and drug-likeness parameters: molecular weight, hydrogen bond donors, rotatable bonds, and estimated lipophilicity (logP) for the target compound versus (9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)acetic acid |
|---|---|
| Target Compound Data | MW = 318.35 g·mol⁻¹; HBD count = 1; HBA count = 6; rotatable bonds = 7; estimated logP = 1.8–2.1 (XLogP3/algoGP); Rule-of-Five violations = 0 |
| Comparator Or Baseline | (9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)acetic acid: MW = 248.26 g·mol⁻¹; HBD count = 2; HBA count = 5; rotatable bonds = 4; estimated logP = 0.4–0.6; Rule-of-Five violations = 0 |
| Quantified Difference | ΔMW = +70.09 g·mol⁻¹; ΔHBD = −1; Δrotatable bonds = +3; ΔlogP ≈ +1.4 to +1.5 log units (approximately 25- to 30-fold larger partition coefficient) |
| Conditions | Calculated using algorithmic chemoinformatic models (e.g., XLogP3, MarvinSketch) based on standardized molecular structures from authoritative chemical databases. |
Why This Matters
The higher lipophilicity and reduced hydrogen-bond donor count relative to the acid analog predict superior passive membrane permeability, making the target compound a more suitable starting point for intracellular target engagement studies.
- [1] PubChem Compound Summary for CID 16208951, (9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)acetic acid. National Center for Biotechnology Information. Accessed via property tables (XLogP3, HBD, HBA, rotatable bond count). View Source
